Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate
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Overview
Description
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate is a complex organic compound featuring a nitro group, a trichlorophenoxy group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trichlorophenoxy group through a nucleophilic aromatic substitution reaction. The final step involves the formation of the sulfanyl acetate moiety through a thiol-esterification reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce carboxylic acid or aldehyde groups.
Scientific Research Applications
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2,4,5-trichlorophenoxy)acetate
- Methyl (2,4,6-trichlorophenoxy)acetate
- 2,4,6-Trichlorophenol
Uniqueness
Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate is unique due to the combination of its nitro, trichlorophenoxy, and sulfanyl acetate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61611-39-0 |
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Molecular Formula |
C16H12Cl3NO5S |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
ethyl 2-[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanylacetate |
InChI |
InChI=1S/C16H12Cl3NO5S/c1-2-24-15(21)8-26-14-7-10(3-4-13(14)20(22)23)25-16-11(18)5-9(17)6-12(16)19/h3-7H,2,8H2,1H3 |
InChI Key |
DUTORMDCELDBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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